molecular formula C25H34O4 B14587086 4-(Nonyloxy)phenyl 4-propoxybenzoate CAS No. 61313-94-8

4-(Nonyloxy)phenyl 4-propoxybenzoate

Katalognummer: B14587086
CAS-Nummer: 61313-94-8
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: BYXOPAPGTGIQRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Nonyloxy)phenyl 4-propoxybenzoate is an organic compound that belongs to the class of liquid crystalline materials. These materials exhibit unique properties that make them valuable in various scientific and industrial applications. The compound is characterized by its long alkyl chains and aromatic core, which contribute to its liquid crystalline behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonyloxy)phenyl 4-propoxybenzoate typically involves the esterification of 4-(nonyloxy)phenol with 4-propoxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Nonyloxy)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Nonyloxy)phenyl 4-propoxybenzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(Nonyloxy)phenyl 4-propoxybenzoate is primarily related to its liquid crystalline properties. The compound can align itself in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered phases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Nonyloxy)phenyl 4-propoxybenzoate is unique due to its specific combination of alkyl chains and aromatic core, which provides a balance between flexibility and rigidity. This balance is crucial for its liquid crystalline behavior and makes it particularly suitable for applications in optoelectronics and materials science .

Eigenschaften

CAS-Nummer

61313-94-8

Molekularformel

C25H34O4

Molekulargewicht

398.5 g/mol

IUPAC-Name

(4-nonoxyphenyl) 4-propoxybenzoate

InChI

InChI=1S/C25H34O4/c1-3-5-6-7-8-9-10-20-28-23-15-17-24(18-16-23)29-25(26)21-11-13-22(14-12-21)27-19-4-2/h11-18H,3-10,19-20H2,1-2H3

InChI-Schlüssel

BYXOPAPGTGIQRS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.